REACTION_CXSMILES
|
Cl[C:2](Cl)([O:4][C:5](=[O:11])[O:6][C:7](Cl)(Cl)Cl)Cl.[OH:13][C:14](O)([CH3:20])[C:15](=O)[CH2:16]CC.C1COCC1>C(N(CC)CC)C>[C:14]([C:15]1([CH3:16])[CH2:7][O:6][C:5](=[O:11])[O:4][CH2:2]1)(=[O:13])[CH3:20]
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Name
|
three
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Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
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Name
|
3,3 dihydroxyethyl-2-butanone
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Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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OC(C(CCC)=O)(C)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
75 g
|
Type
|
solvent
|
Smiles
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C(C)N(CC)CC
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred until a homogeneous solution
|
Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
resulted
|
Type
|
CUSTOM
|
Details
|
The cold bath was removed
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Type
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TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
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STIRRING
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Details
|
After stirring for one hour at room temperature the triethylamine/HCl salt
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
resulting in an off white product
|
Type
|
WASH
|
Details
|
This product was then washed with hot ether giving a white solid
|
Type
|
DISSOLUTION
|
Details
|
thus the material was dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
washed with water affording 15.02 g of material
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C1(COC(OC1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |